N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide, also known by its chemical name mandipropamid , is a fungicide used to control Oomycete pathogens in various crops. It was discovered in 1999 and is approved for use in several European countries .
Preparation Methods
Synthetic Routes:: Mandipropamid can be synthesized through a multistep process. The key steps involve the introduction of the 4-chlorophenyl group, the ethyl group, and the carboxamide functionality. Specific synthetic routes and reaction conditions are proprietary information held by manufacturers.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial use.
Chemical Reactions Analysis
Reactions:: Mandipropamid undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The carboxamide group can participate in substitution reactions.
Hydrolysis: The amide bond can hydrolyze under alkaline conditions.
Chlorination: To introduce the 4-chlorophenyl group.
Ethylation: To add the ethyl group.
Amidation: To form the carboxamide functionality.
Major Products:: The major product is mandipropamid itself, which exhibits antifungal properties.
Scientific Research Applications
Mandipropamid finds applications in various fields:
Agriculture: As a fungicide, it protects crops (e.g., grapes, potatoes, tomatoes) from Oomycete diseases.
Pharmaceutical Research: Researchers explore its potential as a scaffold for designing new antifungal agents.
Mechanism of Action
Mandipropamid’s mechanism involves inhibiting Oomycete-specific enzymes, disrupting their cell membranes, and interfering with energy production pathways. It targets the pathogen’s growth and reproduction.
Comparison with Similar Compounds
Mandipropamid stands out due to its unique structure and mode of action. Similar compounds include fenvalerate (a pyrethroid insecticide) and 2-bromo-N-(-4-chlorophenyl)-N-hydroxy benzamide (a brominated derivative), but their functions differ significantly .
Properties
Molecular Formula |
C22H16ClNO2 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C22H16ClNO2/c23-15-10-8-14(9-11-15)12-13-24-22(26)19-7-3-6-18-20(19)16-4-1-2-5-17(16)21(18)25/h1-11H,12-13H2,(H,24,26) |
InChI Key |
ICICXAGAEPJDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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